molecular formula C17H14N6O6 B11703857 N'(1),N'(3)-Bis(4-nitrobenzylidene)malonohydrazide

N'(1),N'(3)-Bis(4-nitrobenzylidene)malonohydrazide

Katalognummer: B11703857
Molekulargewicht: 398.3 g/mol
InChI-Schlüssel: OSMWJGYZAAJYFU-XOBNHNQQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’(1),N’(3)-Bis(4-nitrobenzylidene)malonohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’(1),N’(3)-Bis(4-nitrobenzylidene)malonohydrazide typically involves the condensation reaction between malonohydrazide and 4-nitrobenzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours, and the product is obtained by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’(1),N’(3)-Bis(4-nitrobenzylidene)malonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N’(1),N’(3)-Bis(4-nitrobenzylidene)malonohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding hydrazines.

    Substitution: The nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazides.

Wissenschaftliche Forschungsanwendungen

N’(1),N’(3)-Bis(4-nitrobenzylidene)malonohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’(1),N’(3)-Bis(4-nitrobenzylidene)malonohydrazide involves its interaction with biological molecules. The compound can form complexes with metal ions, which can then interact with cellular components. The nitro groups can undergo reduction to form reactive intermediates that can interact with DNA or proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’(1),N’(3)-Bis(4-nitrobenzylidene)malonohydrazide is unique due to its specific structure, which includes two nitrobenzylidene groups attached to a malonohydrazide core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C17H14N6O6

Molekulargewicht

398.3 g/mol

IUPAC-Name

N,N'-bis[(E)-(4-nitrophenyl)methylideneamino]propanediamide

InChI

InChI=1S/C17H14N6O6/c24-16(20-18-10-12-1-5-14(6-2-12)22(26)27)9-17(25)21-19-11-13-3-7-15(8-4-13)23(28)29/h1-8,10-11H,9H2,(H,20,24)(H,21,25)/b18-10+,19-11+

InChI-Schlüssel

OSMWJGYZAAJYFU-XOBNHNQQSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=N/NC(=O)CC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Kanonische SMILES

C1=CC(=CC=C1C=NNC(=O)CC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.